Tert-butyl 3-[2-(aminomethyl)pyrrolidin-1-yl]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[2-(aminomethyl)pyrrolidin-1-yl]azetidine-1-carboxylate is a complex organic compound that features a tert-butyl group, an azetidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[2-(aminomethyl)pyrrolidin-1-yl]azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the pyrrolidine ring and the tert-butyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF). The final step usually includes the protection of the amine group with a tert-butyl carbamate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[2-(aminomethyl)pyrrolidin-1-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the azetidine and pyrrolidine rings.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-[2-(aminomethyl)pyrrolidin-1-yl]azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-[2-(aminomethyl)pyrrolidin-1-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(aminomethyl)-3-(pyridin-4-yl)azetidine-1-carboxylate
- Tert-butyl 3-oxoazetidine-1-carboxylate
- Tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-[2-(aminomethyl)pyrrolidin-1-yl]azetidine-1-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H25N3O2 |
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Molecular Weight |
255.36 g/mol |
IUPAC Name |
tert-butyl 3-[2-(aminomethyl)pyrrolidin-1-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)15-8-11(9-15)16-6-4-5-10(16)7-14/h10-11H,4-9,14H2,1-3H3 |
InChI Key |
GJYXYGHPOVTBMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCCC2CN |
Origin of Product |
United States |
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